molecular formula C12H14N2O4 B2893795 Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate CAS No. 91567-80-5

Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate

Cat. No.: B2893795
CAS No.: 91567-80-5
M. Wt: 250.254
InChI Key: STNYMNYXXLCDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate is a nitro-substituted benzoate ester featuring a pyrrolidine moiety at the para position relative to the ester group. Its molecular structure (C₁₂H₁₃N₂O₄) combines a methyl ester backbone with a nitro group (electron-withdrawing) at position 3 and a pyrrolidine ring (electron-donating, cyclic amine) at position 4. This compound is primarily utilized as a pharmaceutical intermediate or fine chemical in synthetic organic chemistry, particularly in medicinal and agrochemical research .

The nitro and pyrrolidine substituents confer unique reactivity and physicochemical properties. Analytical characterization methods for related analogs include HPLC, GC-MS, NMR, and FTIR, ensuring high purity (>95%) for pharmaceutical applications .

Properties

IUPAC Name

methyl 3-nitro-4-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNYMNYXXLCDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate typically involves the nitration of methyl 4-(pyrrolidin-1-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-(pyrrolidin-1-yl)benzoic acid.

Scientific Research Applications

Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl Benzoate Derivatives (I-Series Compounds)

Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) share the benzoate ester core but differ in substituents (Table 1). These analogs are studied for biological activity, leveraging heterocyclic groups (pyridazine, isoxazole) for target binding.

Positional Isomers: Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate

This isomer (C₁₂H₁₅NO₂, MW 235.30) reverses substituent positions: a methyl group at position 4 and pyrrolidine at position 3. The methyl group’s electron-donating effect contrasts with the nitro group’s electron-withdrawing nature, altering electronic distribution and reactivity. Applications overlap (pharmaceutical intermediates), but the absence of a nitro group limits electrophilic reactivity .

Alkyl Benzoates: Physicochemical and Toxicological Profiles

Simple alkyl benzoates (methyl, ethyl, butyl) exhibit distinct properties (Table 1):

  • Methyl benzoate : Lower molecular weight (136.15 g/mol), higher volatility, and moderate acute toxicity (LD₅₀ ~1,400 mg/kg in rats).
  • Ethyl benzoate : Increased lipophilicity due to the ethyl chain, enhancing membrane permeability but raising cytotoxicity risks .

Key Findings :

  • Nitro Group : Enhances electrophilicity and stabilizes negative charge in intermediates, critical for nitro-reduction reactions in drug synthesis.
  • Pyrrolidine vs. Heterocycles : Pyrrolidine’s cyclic amine improves solubility in polar solvents (e.g., DMSO) compared to pyridazine or isoxazole derivatives .
  • Ester Chain : Methyl esters generally degrade faster than ethyl analogs, affecting metabolic pathways .

Biological Activity

Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, utilizing diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₂H₁₀N₂O₄
  • Molecular Weight : 246.22 g/mol
  • Functional Groups : Nitro group (-NO₂), pyrrole ring, and methyl ester group.

The chemical structure indicates a combination of a nitro group and a pyrrole ring, which are known to contribute to various biological activities.

The biological activity of this compound is thought to involve several mechanisms:

  • Bioreduction : The nitro group can undergo bioreduction, producing reactive intermediates that interact with cellular components.
  • Enzyme Interaction : The pyrrole ring may bind to enzymes or receptors, modulating their activity and leading to various biological effects, such as antimicrobial and anticancer activities.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against various pathogens, suggesting potential for this compound in antimicrobial applications .

Antibacterial Properties

Research indicates that this compound exhibits antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL for related pyrrole derivatives .

CompoundMIC Value (µg/mL)Bacterial Strain
This compoundTBDTBD
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2E. coli, S. aureus

Case Studies

  • Pyrrole Derivatives : A study evaluated various pyrrole derivatives, noting that those similar to this compound exhibited potent antibacterial activity, particularly against S. aureus and E. coli. The derivatives were synthesized and tested for their efficacy, revealing promising results that warrant further investigation .
  • Antimicrobial Screening : Another study focused on the screening of monomeric alkaloids, including pyrrole derivatives, where compounds demonstrated significant antibacterial activity with MIC values lower than traditional antibiotics .

Research Findings and Future Directions

While initial findings suggest potential therapeutic applications for this compound, further research is essential to fully elucidate its biological activity and mechanisms of action. Key areas for future exploration include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and efficacy in a biological system.
  • Mechanistic Studies : Investigating the specific interactions with biological macromolecules such as proteins and nucleic acids.
  • Structure-Activity Relationship (SAR) : Analyzing how modifications to the chemical structure affect biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.